

Comparative Guide: Solid-State Profiling of Benzyl-Pyrazole-4-Carboxylic Acids

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Compound of Interest

Compound Name:	5-benzyl-1H-pyrazole-4-carboxylic acid
CAS No.:	2090699-54-8
Cat. No.:	B2990931

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Executive Summary

This guide provides a technical comparison of the solid-state properties of **5-benzyl-1H-pyrazole-4-carboxylic acid** (C-benzyl isomer) against its structural isomer 1-benzyl-1H-pyrazole-4-carboxylic acid (N-benzyl isomer) and the parent 1H-pyrazole-4-carboxylic acid.

For drug development professionals, distinguishing between these forms is critical. The 1-benzyl isomer is a fixed pharmacophore often used as an intermediate (e.g., in BTK inhibitor synthesis), whereas the 5-benzyl isomer exhibits annular tautomerism, leading to complex polymorphism and variable solubility profiles that must be controlled during crystallization.

Structural Analysis & Alternatives Comparison

The Core Challenge: Tautomerism vs. Fixed Substitution

In solid-state chemistry, the primary differentiator between these alternatives is the mobility of the pyrazole proton.

- Target (**5-benzyl-1H-pyrazole-4-carboxylic acid**): A 3(5)-substituted pyrazole.^{[1][2]} It exists in dynamic equilibrium between the 3-benzyl and 5-benzyl forms in solution. In the crystal lattice, it "freezes" into one tautomer, often dictated by hydrogen bonding networks (dimers vs. catemers).

- Alternative A (1-benzyl-1H-pyrazole-4-carboxylic acid): The benzyl group is fixed on Nitrogen-1. No annular tautomerism is possible. The crystal packing is driven solely by the carboxylic acid moiety and stacking of the benzyl rings.
- Alternative B (1H-pyrazole-4-carboxylic acid): The unsubstituted parent. It serves as a reference for the "ribbon" packing motif characteristic of pyrazoles with free N-H donors.

Comparative Physicochemical Data Table

Feature	5-Benzyl-1H-pyrazole-4-carboxylic acid (Target)	1-Benzyl-1H-pyrazole-4-carboxylic acid (Alternative A)	1H-Pyrazole-4-carboxylic acid (Reference)
CAS Number	Not widely listed (Rare)	401647-24-3	37718-11-9
Molecular Weight	202.21 g/mol	202.21 g/mol	112.09 g/mol
Tautomerism	Yes (3-benzyl 5-benzyl)	No (Fixed N-substitution)	Yes (Proton disorder common)
Crystal Motif	Likely H-bonded Ribbons or Cyclic Dimers (Tautomer dependent)	Carboxylic Acid Dimers (Centrosymmetric)	Linear Ribbons (Intermolecular N-H...O)
Melting Point	High (>200°C, predicted due to H-bond network)	~168–170°C (Typical for N-substituted analogs)	203–204°C
Solubility	Low in non-polar; requires DMSO/MeOH	Moderate in organic solvents (DCM, EtOAc)	High water solubility (relative to benzyls)
XRD Signature	Complex; peaks shift with tautomer ratio	Sharp, defined pattern (No tautomeric disorder)	Broad peaks if proton disorder exists



Critical Insight: If your XRD data shows broad diffuse scattering or split peaks at room temperature, your "5-benzyl" sample may be undergoing Solid-State Proton Transfer (SSPT), a phenomenon observed in the parent pyrazole-4-carboxylic acid [1].

Experimental Protocols: Generating & Validating Data

Since specific crystallographic data for the 5-benzyl isomer is rare in open literature, you must generate self-validating data. Use this protocol to distinguish the 5-benzyl target from the 1-benzyl impurity.

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain crystals suitable for SCXRD to determine the precise tautomer (3-benzyl vs 5-benzyl) present in the lattice.

- Solvent Selection: Prepare three saturated solutions:
 - System A: Ethanol (Protic, favors H-bond solvation).
 - System B: Acetonitrile (Aprotic, favors internal H-bonds).
 - System C: 1:1 Methanol/Water (High polarity).
- Dissolution: Dissolve 20 mg of the compound in minimal solvent at 40°C. Filter through a 0.45 μm PTFE filter.
- Crystallization: Place vials in a vibration-free environment at 20°C. Cover with Parafilm and poke 3 small holes.
- Harvesting: Harvest crystals after 48–72 hours.

- Success Indicator: 1-benzyl analogs typically form blocks/prisms. 3(5)-benzyl analogs often form needles or plates due to anisotropic H-bonding chains.

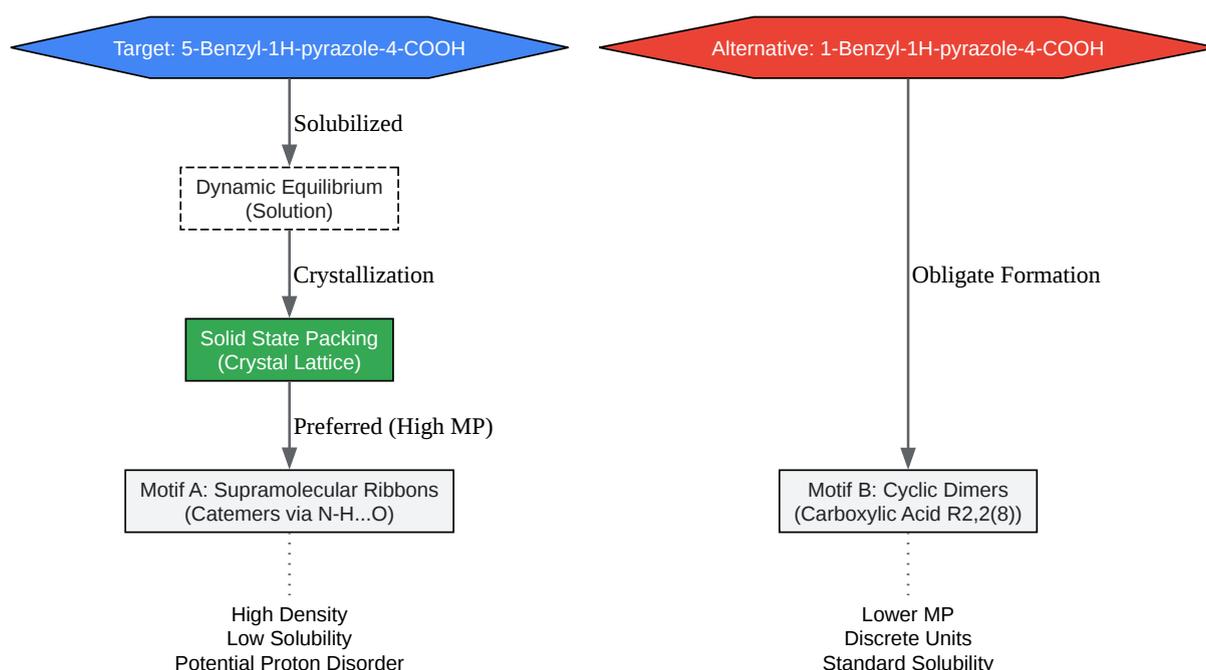
Protocol B: Powder X-Ray Diffraction (PXRD) Identification

Objective: Rapidly distinguish the target from the 1-benzyl isomer.

- Sample Prep: Lightly grind 50 mg of dry sample. Do not over-grind (avoids amorphization).
- Parameters:
 - Range: 2
= 3° to 40°.
 - Step Size: 0.02°.
 - Source: Cu K
(
= 1.5406 Å).
- Analysis Logic:
 - Low Angle Peaks (<10° 2
) : Look for a peak at
Å. This corresponds to the length of the benzyl-pyrazole molecule.
 - If present as a dimer (1-benzyl form), you may see a reflection at half this distance due to symmetry.
 - If present as a ribbon (5-benzyl form), the packing density is higher, often shifting the primary reflection to higher angles (15-20° 2
).

Structural Mechanism & Visualization

The following diagram illustrates the structural divergence between the target (5-benzyl) and the alternative (1-benzyl). The "Performance" of the crystal is defined by its Hydrogen Bonding Motif.



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Caption: Structural divergence pathways. The 5-benzyl isomer (Target) can form continuous ribbons leading to higher stability, while the 1-benzyl isomer (Alternative) is restricted to discrete dimers.

Data Interpretation Guide

When analyzing your X-ray data, use these checkpoints to verify your compound:

- The "N-H" Check (IR/XRD Correlation):
 - 5-benzyl: Look for a broad N-H stretch in IR () and short N...O contacts ($< 2.9 \text{ \AA}$) in XRD. The presence of N-H...N hydrogen bonds is a signature of the 3(5)-unsubstituted pyrazole ring [2].
 - 1-benzyl: No N-H donor exists on the ring. The only H-bond donor is the carboxylic acid (-OH).
- Space Group Verification:
 - 1-benzyl derivatives often crystallize in centrosymmetric space groups (e.g.,) due to the formation of inversion dimers of the carboxylic acid [3].
 - 5-benzyl derivatives may crystallize in lower symmetry groups or show disorder if the proton is hopping between N1 and N2 (Solid State Proton Transfer) [1].
- Stability Implications:
 - If your application requires high thermal stability, the 5-benzyl isomer (Motif A) is superior due to the infinite H-bonded chains.
 - If your application requires solubility for formulation, the 1-benzyl isomer (Motif B) is generally preferred as the discrete dimers are easier to break apart by solvent molecules.

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